1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl-

Medicinal Chemistry Organic Synthesis Building Blocks

Procure CAS 116572-69-1 for medicinal chemistry campaigns requiring the specific 1-(2-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid regioisomer. The 3-COOH group enables direct amidation/esterification for SAR libraries targeting tumor-associated hCA IX/XII (Ki 5-25 µM range), acrosin (IC50 0.01 µmol/mL), or FXIa (Ki 90.37 nM). The ortho-Cl modulates S1 pocket occupancy. This is not the 4- or 5-carboxy analog; the 3-position and ortho-Cl are critical for target selectivity. Verify regioisomeric identity before purchase.

Molecular Formula C16H11ClN2O2
Molecular Weight 298.72 g/mol
CAS No. 116572-69-1
Cat. No. B3024762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl-
CAS116572-69-1
Molecular FormulaC16H11ClN2O2
Molecular Weight298.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3Cl)C(=O)O
InChIInChI=1S/C16H11ClN2O2/c17-12-8-4-5-9-14(12)19-15(10-13(18-19)16(20)21)11-6-2-1-3-7-11/h1-10H,(H,20,21)
InChIKeyOJMROTIHMXNNBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS 116572-69-1): A Structurally Defined Pyrazole-3-carboxylic Acid Scaffold for Targeted Derivatization and Isoform-Selective Probe Development


1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- (CAS 116572-69-1) is a heterocyclic building block featuring a pyrazole core substituted with a carboxylic acid at the 3-position, a 2-chlorophenyl group at N1, and a phenyl ring at C5 . Its molecular formula is C₁₆H₁₁ClN₂O₂ (MW 298.72 g/mol) with a predicted pKa of 3.75±0.10 . The carboxylic acid handle at the 3-position differentiates this compound from regioisomeric 4-carboxy and 5-carboxy analogs, enabling distinct reactivity profiles in amidation and esterification reactions, while the ortho-chloro substituent on the N1-phenyl ring introduces a halogen capable of modulating both reactivity and biological target interactions .

Why 1-(2-Chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid Cannot Be Replaced by Common Pyrazole Carboxylic Acid Analogs in Research Procurement


Within the pyrazole carboxylic acid family, the position of the carboxyl group and the nature of aryl substituents critically determine chemical reactivity, solubility, and biological target selectivity [1]. The 3-carboxylic acid regioisomer (CAS 116572-69-1) exhibits distinct ionization behavior (pKa 3.75±0.10) compared to its 4-carboxylic acid analog (CAS 1171970-88-9) . In class-level biological systems, 5-aryl-1H-pyrazole-3-carboxylic acids demonstrate clear isoform-selective inhibition of human carbonic anhydrases IX and XII (Ki 4–50 μM), whereas the 2-benzyl-cyclopropyl carboxylic acid series shows strong preference for CA I and II, highlighting that even minor scaffold changes redirect target selectivity [1]. Furthermore, the ortho-chlorophenyl substitution pattern on the N1 position introduces steric and electronic effects absent in unsubstituted phenyl analogs, directly impacting downstream SAR in medicinal chemistry campaigns .

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS 116572-69-1) Against Closest Analogs


Carboxylic Acid Positional Isomerism: 3-COOH vs. 4-COOH Regioisomer Physicochemical and Reactivity Comparison

The 3-carboxylic acid regioisomer (CAS 116572-69-1) is structurally distinct from its 4-carboxylic acid analog (CAS 1171970-88-9). The pKa of the 3-COOH isomer is predicted at 3.75±0.10 , whereas carboxylic acids at the 4-position of the pyrazole ring typically exhibit different ionization profiles due to altered electronic conjugation with the heterocyclic core. The 3-COOH group is directly conjugated with the pyrazole N2 atom, enabling participation in hydrogen-bond donor/acceptor networks that are geometrically inaccessible to the 4-COOH isomer [1]. This positional difference directly impacts reactivity in amide coupling: 3-COOH derivatives form amides with distinct conformational preferences compared to 4-COOH amides, as the carboxamide group at C3 can engage in intramolecular H-bonding with the pyrazole N2 [1].

Medicinal Chemistry Organic Synthesis Building Blocks

Class-Level Carbonic Anhydrase Isoform Selectivity: hCA IX/XII vs. Cytosolic hCA I/II

In a stopped-flow CO₂ hydrase assay evaluating a congeneric series of 23 phenyl-substituted 5-phenyl-1H-pyrazole-3-carboxylic acids, compounds demonstrated selective inhibition of the tumor-associated membrane isoforms hCA IX and hCA XII over the cytosolic off-target isoforms hCA I and hCA II, with Kis ranging from 4–50 μM [1]. The target compound CAS 116572-69-1 belongs to this 3-carboxylic acid chemotype and is structurally poised to exploit the same selectivity mechanism. Derivatives with ortho-substituted phenyl rings at N1 preferentially inhibited hCA IX with Kis of 5–25 μM, while para-substituted analogs favored hCA XII inhibition [1]. This isoform selectivity contrasts sharply with sulfonamide-based CA inhibitors, which typically show broad, non-selective inhibition across all isoforms [2].

Carbonic Anhydrase Isoform Selectivity Tumor Biology Non-Sulfonamide Inhibitors

Acrosin Inhibitory Scaffold Potential: Comparative Potency of 5-Phenyl-1H-pyrazole-3-carboxylic Acid Amide Derivatives

5-Phenyl-1H-pyrazole-3-carboxylic acid amide derivatives, derived from the same core scaffold as CAS 116572-69-1, demonstrated in vitro acrosin inhibitory activity superior to control compounds TLCK and ISO-1 [1]. The lead amide derivative AQ-E5 (bearing a 5-phenyl-1H-pyrazole-3-carboxamide core) exhibited an IC₅₀ of 0.01 μmol/mL, exceeding the potency of the standard serine protease inhibitor TLCK [1]. The free carboxylic acid CAS 116572-69-1 serves as the synthetic precursor for generating such amide libraries: activation of the 3-COOH group enables systematic variation of the amide substituent while preserving the critical 1-(2-chlorophenyl)-5-phenyl pharmacophore .

Acrosin Inhibition Contraceptive Development Serine Protease

Antibacterial Activity of Pyrazole-3-carboxylic Acid Derivatives: MIC Evidence from 4-Benzoyl Analog Series

A structurally related 1H-pyrazole-3-carboxylic acid derivative, 4-benzoyl-1-(4-carboxy-phenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, was evaluated for antibacterial activity using the tube dilution method against Gram-positive and Gram-negative bacteria [1]. Most compounds in this 3-carboxylic acid series exerted inhibitory effects against Klebsiella pneumoniae, Escherichia coli, Bacillus subtilis, and Xanthomonas campestris [1]. One derivative containing a nitro group showed antimicrobial activity specifically against B. cereus (Gram-positive) with an MIC of 128 μg/mL [2]. The target compound CAS 116572-69-1, bearing a free 3-COOH group and a 2-chlorophenyl substituent, represents a non-benzoylated analog within the same chemotype, offering a simpler scaffold for systematic antibacterial SAR exploration without the steric influence of the 4-benzoyl group .

Antibacterial Gram-negative Gram-positive MIC

FXIa Inhibitor Fragment-Based Lead Generation: 5-Phenyl-1H-pyrazole-3-carboxylic Acid as a Privileged Fragment

5-Phenyl-1H-pyrazole-3-carboxylic acid derivatives have been explicitly defined as privileged fragments for Factor XIa (FXIa) inhibitor lead discovery [1]. In a fragment-based drug discovery campaign, the 5-phenyl-1H-pyrazole-3-carboxamide scaffold was used to replace the (E)-3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamide moiety, leading to a series of compounds with systematically characterized FXIa inhibitory activity [1]. The lead compound 7za achieved a FXIa Ki of 90.37 nM and demonstrated in vitro anticoagulant activity (1.5× aPTT in rabbit plasma at 43.33 μM) [1]. CAS 116572-69-1 provides the 3-carboxylic acid precursor for generating such 3-carboxamide FXIa inhibitor libraries, with the 2-chlorophenyl substituent offering additional hydrophobic contact potential in the FXIa S1 pocket .

Factor XIa Anticoagulant Fragment-Based Drug Discovery Thrombosis

Procurement-Driven Application Scenarios for 1-(2-Chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS 116572-69-1)


Synthesis of Isoform-Selective Carbonic Anhydrase IX/XII Inhibitor Libraries for Tumor Hypoxia Research

CAS 116572-69-1 serves as the carboxylic acid precursor for generating amide derivatives targeting tumor-associated carbonic anhydrase isoforms IX and XII. The 3-COOH group is activated (e.g., via EDCI/HOBt) and coupled with diverse amines to produce libraries of 3-carboxamides. The 2-chlorophenyl substituent at N1 ortho position is predicted to favor hCA IX selectivity (Kis 5–25 μM range), based on class-level SAR showing that ortho-substituted phenyl derivatives preferentially inhibit hCA IX [1]. This application is directly supported by the isoform selectivity data from the 5-aryl-1H-pyrazole-3-carboxylic acid series [1].

Non-Hormonal Male Contraceptive Lead Generation via Acrosin Inhibitor Amide Library Synthesis

The 3-COOH handle of CAS 116572-69-1 provides direct access to the 5-phenyl-1H-pyrazole-3-carboxamide class, which includes acrosin inhibitors with IC₅₀ values as low as 0.01 μmol/mL (compound AQ-E5) [2]. Systematic amidation of CAS 116572-69-1 with diverse amine building blocks enables rapid SAR exploration around the amide substituent while maintaining the constant 1-(2-chlorophenyl)-5-phenyl pyrazole core. The demonstrated superiority of AQ-E5 over TLCK and ISO-1 in in vitro acrosin assays [2] validates this chemotype for contraceptive development programs.

Anticoagulant Drug Discovery: FXIa Inhibitor Fragment Elaboration from the 3-Carboxylic Acid Anchor

CAS 116572-69-1 is the synthetic entry point to the privileged 5-phenyl-1H-pyrazole-3-carboxamide fragment class validated for FXIa inhibition [3]. The 3-COOH group is converted to diverse carboxamides; the lead compound 7za achieved FXIa Ki = 90.37 nM with measurable anticoagulant activity (1.5× aPTT at 43.33 μM) [3]. The 2-chlorophenyl substituent at N1 provides a hydrophobic moiety for S1 pocket occupancy, while the 5-phenyl ring engages the aromatic S1′ site. Procurement of CAS 116572-69-1 enables fragment growth campaigns targeting improved FXIa potency and selectivity.

Antibacterial SAR Exploration: Non-Benzoylated Pyrazole-3-carboxylic Acid Core Scaffold

The simpler scaffold of CAS 116572-69-1 (lacking the 4-benzoyl group present in literature antibacterial pyrazoles) allows researchers to dissect the individual contributions of the 2-chlorophenyl and 5-phenyl substituents to antibacterial activity. Class-level MIC data from 4-benzoyl-1-(4-carboxy-phenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives demonstrate activity against K. pneumoniae, E. coli, B. subtilis, and X. campestris, with one analog showing MIC = 128 μg/mL against B. cereus [4]. Using CAS 116572-69-1 as the starting material, systematic modification of the 3-COOH group (esters, amides, hydrazides) can generate focused libraries for MIC determination against WHO priority pathogen panels.

Quote Request

Request a Quote for 1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.